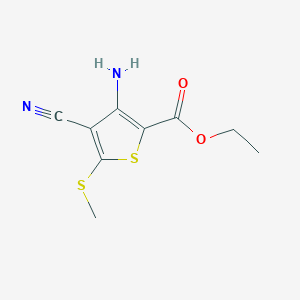

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYKQPLSSCCDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)SC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332988 | |

| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116170-90-2 | |

| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in anhydrous methanol using triethylamine (TEA) as a base catalyst. Key parameters include:

-

Molar Ratios : Equimolar quantities of [bis(methylsulfanyl)methylene]malononitrile (230 mmol) and ethyl thioglycolate (230 mmol).

-

Catalyst Loading : 24 mL of TEA (173 mmol), corresponding to 0.75 equivalents relative to the reactants.

-

Solvent Volume : 600 mL methanol (1.5 mL per gram of malononitrile).

-

Temperature and Duration : Reflux (≈65°C) for 2 hours, followed by overnight cooling to precipitate the product.

Table 1: Reaction Conditions and Yield

| Parameter | Value | Source |

|---|---|---|

| Reactants | [bis(methylsulfanyl)methylene]malononitrile + ethyl thioglycolate | |

| Catalyst | Triethylamine (TEA) | |

| Solvent | Methanol | |

| Temperature | Reflux (≈65°C) | |

| Reaction Time | 2 hours | |

| Yield | 99% |

The high yield is attributed to the electron-withdrawing cyano and methylthio groups, which facilitate cyclization by stabilizing the transition state. Post-reaction workup involves filtration and washing with cold methanol to remove unreacted starting materials and byproducts.

Mechanistic Insights

The reaction follows a Gewald-like mechanism, typically used for synthesizing 2-aminothiophene derivatives. Key steps include:

-

Base-Catalyzed Deprotonation : TEA abstracts a proton from ethyl thioglycolate, generating a thiolate ion.

-

Nucleophilic Attack : The thiolate ion attacks [bis(methylsulfanyl)methylene]malononitrile, forming a thioketene intermediate.

-

Cyclization : Intramolecular cyclization yields the thiophene core, with concomitant elimination of methyl mercaptan.

-

Aromatization : Loss of hydrogen sulfide finalizes the aromatic thiophene ring.

Structural Characterization

Spectroscopic Analysis

-

Infrared Spectroscopy (IR) :

-

¹H Nuclear Magnetic Resonance (NMR) :

-

Liquid Chromatography-Mass Spectrometry (LCMS) :

Industrial Applications and Derivative Synthesis

Oxidation to Sulfone Derivatives

This compound serves as a precursor for sulfone-containing analogs. Treatment with hydrogen peroxide in glacial acetic acid at 0–5°C oxidizes the methylthio (–S–CH₃) group to methylsulfonyl (–SO₂–CH₃), yielding ethyl 3-amino-4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate with 82% efficiency. This derivative is pivotal in synthesizing hydrazide-based pharmaceuticals.

Role in Ranelic Acid Salt Production

The compound is a key intermediate in synthesizing strontium ranelate, an anti-osteoporotic drug. Subsequent reactions with bromoacetic acid esters produce tetraesters, which are hydrolyzed to ranelic acid and complexed with strontium ions. Industrial processes prioritize high-purity (>97%) diester intermediates to ensure pharmaceutical-grade final products.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The amino and cyano groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate serves as an important building block in the synthesis of various pharmaceutical compounds. Some notable applications include:

-

Antibiotics and Anti-inflammatory Drugs :

- The compound is utilized as an intermediate in the production of antibiotics and anti-inflammatory medications, which are critical in treating infections and reducing inflammation.

-

Anti-cancer Agents :

- It has been explored in the synthesis of novel anti-cancer drugs, demonstrating efficacy in preclinical studies.

-

Pharmaceutical Intermediates :

- Its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) makes it essential for drug formulation.

Agrochemical Applications

The compound is also significant in the agrochemical sector:

-

Herbicides and Insecticides :

- This compound is used to synthesize effective herbicides and insecticides, which help protect crops from pests and enhance agricultural productivity.

- Environmental Safety :

Dyes and Pigments

The compound's chemical structure allows it to be a precursor for synthesizing azo dyes, which are widely used in the textile industry:

- Colorfastness :

-

Dye Production Process :

- The synthesis process involves coupling reactions that yield vibrant colors used in various applications, from fabrics to inks.

Material Science Applications

In materials science, this compound finds applications in:

- Polymers and Plastics :

-

Coatings and Adhesives :

- Its properties contribute to the development of industrial coatings that require durability and resistance to chemicals.

Cosmetic Applications

In the cosmetic industry, this compound is employed for:

-

Preservatives :

- The compound is used as a preservative in personal care products, enhancing their shelf life.

- UV Filters :

Case Study 1: Synthesis of Antibiotic Compounds

A study demonstrated the effectiveness of using this compound as a precursor for synthesizing a new class of antibiotics that showed promising results against resistant bacterial strains.

Case Study 2: Development of Eco-friendly Agrochemicals

Research highlighted the development of herbicides derived from this compound that not only increased crop yields but also reduced environmental toxicity compared to traditional agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Ethyl 3-Amino-5-(Substituted Phenyl)Thiophene-2-Carboxylates

Examples :

- Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS: N/A)

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (CAS: B1419994)

Structural Differences :

- Position 5 substituents: Chlorophenyl groups replace the methylthio and cyano groups.

- Molecular weights: ~290–310 g/mol (higher due to aromatic substituents).

Ethyl 5-Amino-4-Cyano-3-Methylthiophene-2-Carboxylate

Structure: Features a methyl group at position 3 and cyano group at position 4 (C${10}$H${11}$N${3}$O${2}$S; MW: 237.28 g/mol) .

Synthesis: Prepared via condensation of ethyl acetoacetate with malononitrile in ethanol .

Ethyl 3-Amino-4-(Isopropylsulfonyl)-5-(Methylthio)Thiophene-2-Carboxylate

Structure: Replaces the cyano group at position 4 with an isopropylsulfonyl group (C${11}$H${17}$NO${4}$S${3}$; MW: 323.44 g/mol) .

Properties :

Oxazole-Substituted Derivatives

Examples :

- Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate .

Structural Modifications :

- Position 4 substituents: Oxazole rings with varied phenyl groups.

Comparative Data Table

Biological Activity

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS No. 116170-90-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Anti-inflammatory Activity : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators. This inhibition can lead to reduced inflammation and pain relief .

- Antimicrobial Properties : this compound has shown effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

Case Studies

- Anti-inflammatory Study : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group, demonstrating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity against various pathogens found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with a MIC value indicating effective inhibition at low concentrations .

- Cancer Cell Line Testing : In vitro studies on A549 lung cancer cells showed that the compound induced apoptosis and inhibited cell growth, with an IC50 value suggesting it could be a candidate for further development in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.